
3,4,6-Trichloro-5-hydrazinylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trichloro-5-hydrazinylpyridazine is a chemical compound with the molecular formula C₄H₃Cl₃N₄. It is known for its unique structure, which includes three chlorine atoms and a hydrazinyl group attached to a pyridazine ring. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-hydrazinylpyridazine typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of maleic anhydride with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,4,6-Trichloro-5-hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles like amines, thiols, or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
3,4,6-Trichloro-5-hydrazinylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3,4,6-Trichloro-5-hydrazinylpyridazine involves its interaction with molecular targets through its reactive functional groups. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The chlorine atoms can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
3,4,5-Trichloropyridazine: Similar structure but lacks the hydrazinyl group.
3,5,6-Trichloropyridazine: Similar structure but with different chlorine atom positions.
3,4,6-Trichloropyridine: Similar structure but with a pyridine ring instead of pyridazine.
Uniqueness
3,4,6-Trichloro-5-hydrazinylpyridazine is unique due to the presence of both chlorine atoms and a hydrazinyl group on the pyridazine ring. This combination of functional groups provides distinct reactivity and potential for various chemical transformations, making it valuable in research and industrial applications.
特性
分子式 |
C4H3Cl3N4 |
|---|---|
分子量 |
213.45 g/mol |
IUPAC名 |
(3,5,6-trichloropyridazin-4-yl)hydrazine |
InChI |
InChI=1S/C4H3Cl3N4/c5-1-2(9-8)4(7)11-10-3(1)6/h8H2,(H,9,10) |
InChIキー |
FEXXESHGTUWWIB-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=NN=C1Cl)Cl)Cl)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


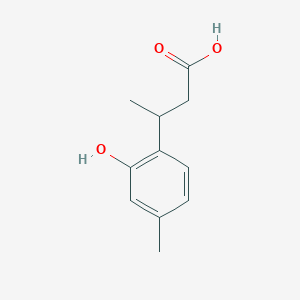
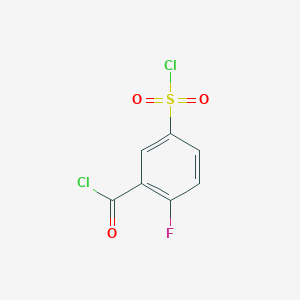
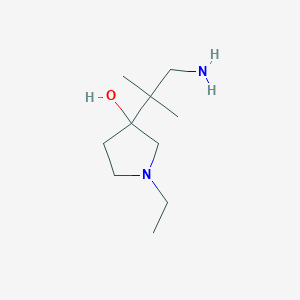


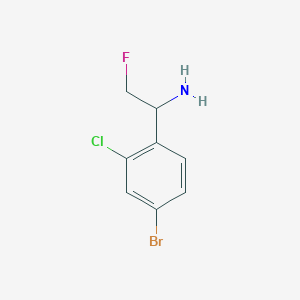
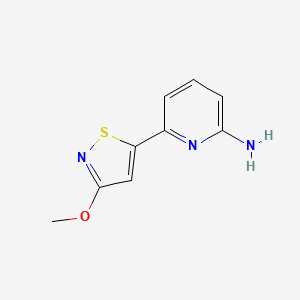
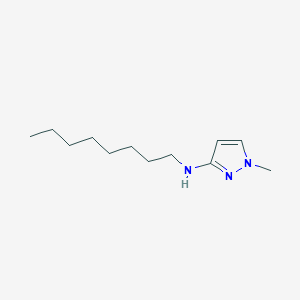
![[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B13219414.png)
![[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13219421.png)

![1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine](/img/structure/B13219436.png)
![2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13219446.png)
![Spiro[2.5]octane-4-carboximidamide](/img/structure/B13219454.png)
